2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a complex organic molecule that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 1,3,4-thiadiazole ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base.
Introduction of benzylsulfanyl group: The thiadiazole ring is then functionalized with a benzylsulfanyl group through nucleophilic substitution reactions.
Formation of acetohydrazide: The next step involves the formation of acetohydrazide by reacting the functionalized thiadiazole with acetic anhydride.
Condensation with 2,6-dichlorobenzaldehyde: Finally, the acetohydrazide is condensed with 2,6-dichlorobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents for electrophilic substitution; nucleophiles like amines and thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
- 2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
Comparison
- Structural Differences : The primary difference lies in the substituents on the thiadiazole ring. The presence of different alkyl groups (methyl, ethyl, benzyl) can influence the compound’s chemical and biological properties.
- Biological Activity : The benzylsulfanyl derivative may exhibit different biological activities compared to its methyl and ethyl counterparts due to variations in lipophilicity and molecular interactions.
- Uniqueness : The benzylsulfanyl group in 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.
Properties
Molecular Formula |
C18H14Cl2N4OS3 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14Cl2N4OS3/c19-14-7-4-8-15(20)13(14)9-21-22-16(25)11-27-18-24-23-17(28-18)26-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,25)/b21-9+ |
InChI Key |
NJGAZWJRJYGIIN-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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